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Compound of Interest

Compound Name: Hdac6-IN-13

Cat. No.: B10830904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone

deacetylase that plays a crucial role in various cellular processes, including cell motility, protein

degradation, and signal transduction. Its dysregulation has been implicated in numerous

diseases, most notably in cancer, making it a prominent target for therapeutic intervention.

Hdac6-IN-13 is a potent and selective inhibitor of HDAC6. These application notes provide

detailed in vitro experimental protocols to characterize the activity and cellular effects of

Hdac6-IN-13 and other similar HDAC6 inhibitors.
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Enzyme IC50 (nM)

HDAC6 Value

HDAC1 >10,000

HDAC2 >10,000

HDAC3 >10,000

HDAC8 >10,000

HDAC4 >10,000

HDAC5 >10,000

HDAC7 >10,000

HDAC9 >10,000

HDAC10 Value

HDAC11 Value

Note: IC50 values are representative and should be determined experimentally.

Table 2: Anti-proliferative Activity of Hdac6-IN-13 in
Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)

A549 Non-small cell lung cancer Value

MCF-7 Breast Cancer Value

HCT116 Colon Cancer Value

B16-F10 Melanoma Value

Note: IC50 values are representative and should be determined experimentally for specific cell

lines of interest.
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HDAC6 Enzymatic Assay (Fluorometric)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of

Hdac6-IN-13 against recombinant human HDAC6 enzyme.

Materials:

Recombinant human HDAC6 enzyme

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer (e.g., Trypsin in assay buffer)

Trichostatin A (TSA) as a positive control

Hdac6-IN-13

96-well black microplates

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

Prepare a serial dilution of Hdac6-IN-13 in assay buffer.

In a 96-well black microplate, add the following to each well:

Assay Buffer

Hdac6-IN-13 solution or vehicle control

Recombinant HDAC6 enzyme solution

Incubate the plate at 37°C for 15 minutes.

To initiate the reaction, add the fluorogenic HDAC substrate to each well.
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Incubate the plate at 37°C for 60 minutes, protected from light.

Stop the reaction by adding the developer solution to each well.

Incubate at 37°C for 15 minutes.

Measure the fluorescence at an excitation wavelength of 360 nm and an emission

wavelength of 460 nm.

Calculate the percent inhibition for each concentration of Hdac6-IN-13 relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine

the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)
This protocol measures the effect of Hdac6-IN-13 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines (e.g., A549, MCF-7)

Complete cell culture medium

Hdac6-IN-13

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well clear microplates

Microplate reader (570 nm)

Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of Hdac6-IN-13 for 72 hours. Include a vehicle-

only control.

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor

concentration.[1][2]

Western Blot for α-Tubulin Acetylation
This protocol is used to assess the in-cell activity of Hdac6-IN-13 by measuring the acetylation

level of its primary substrate, α-tubulin.[3][4][5][6]

Materials:

Cancer cell lines

Complete cell culture medium

Hdac6-IN-13

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels
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PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Anti-acetylated-α-tubulin (Lys40)

Anti-α-tubulin

Anti-β-actin (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and treat with various concentrations of Hdac6-IN-13 for 24 hours.

Lyse the cells in RIPA buffer and collect the lysates.

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading

control (α-tubulin or β-actin) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin

or the loading control.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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